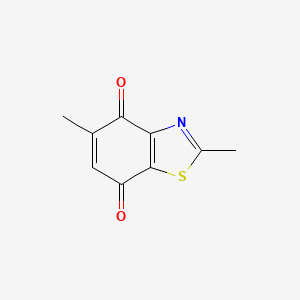
4,7-Benzothiazoledione, 2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Benzothiazoledione, 2,5-dimethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse range of biological and chemical properties. The presence of the dione functionality at positions 4 and 7, along with the dimethyl groups at positions 2 and 5, imparts unique characteristics to this molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Benzothiazoledione, 2,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophenol with a suitable diketone under acidic or basic conditions to form the benzothiazole ring
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Benzothiazoledione, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dione positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,7-Benzothiazoledione, 2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,7-Benzothiazoledione, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. Its effects are mediated through binding to proteins, altering their function, and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Benzothiazole: A parent compound with a similar structure but lacking the dione and dimethyl groups.
2-Arylbenzothiazoles: Compounds with aryl groups at position 2, exhibiting different biological activities.
Thiazoles: A broader class of compounds with sulfur and nitrogen in a five-membered ring.
Uniqueness: 4,7-Benzothiazoledione, 2,5-dimethyl- is unique due to the presence of the dione functionality and the specific positioning of the dimethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzothiazole derivatives.
Propriétés
Numéro CAS |
650635-68-0 |
|---|---|
Formule moléculaire |
C9H7NO2S |
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C9H7NO2S/c1-4-3-6(11)9-7(8(4)12)10-5(2)13-9/h3H,1-2H3 |
Clé InChI |
FUHJILFPCUXBFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(C1=O)N=C(S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


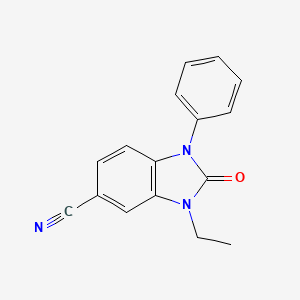
![{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane](/img/structure/B12600051.png)
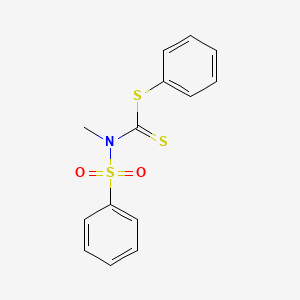
![Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1)](/img/structure/B12600058.png)
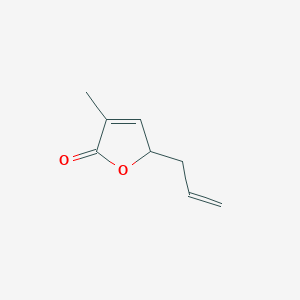
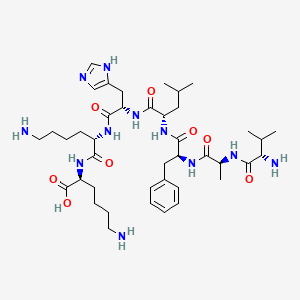
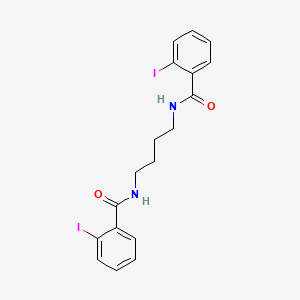
![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)
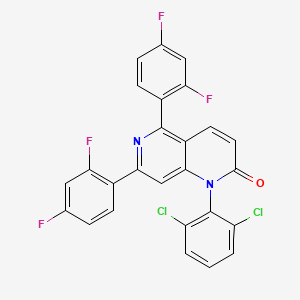

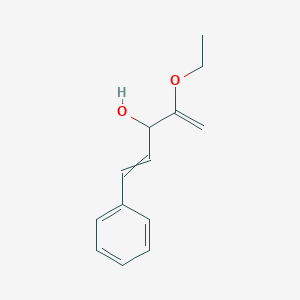

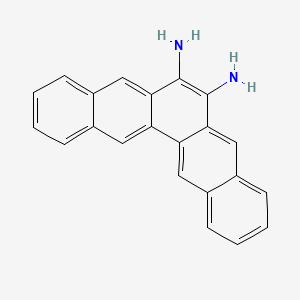
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
